molecular formula C11H12O5 B041773 5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one CAS No. 532394-23-3

5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B041773
CAS No.: 532394-23-3
M. Wt: 224.21 g/mol
InChI Key: WFVAUGFNBVXHIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carvotroline can be synthesized through a series of chemical reactions involving the formation of the γ-carboline core structure. The synthetic route typically involves the following steps:

    Formation of the γ-carboline core: This step involves the cyclization of a suitable precursor to form the γ-carboline structure.

    Introduction of the fluorine atom: The fluorine atom is introduced at the 8-position of the γ-carboline core through a fluorination reaction.

    Attachment of the pyridinyl ethyl group: The pyridinyl ethyl group is attached to the γ-carboline core through a substitution reaction.

Industrial Production Methods

The industrial production of carvotroline involves scaling up the synthetic route to produce the compound in large quantities. This typically involves optimizing the reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carvotroline undergoes several types of chemical reactions, including:

    Oxidation: Carvotroline can be oxidized to form various oxidation products.

    Reduction: Carvotroline can be reduced to form reduced derivatives.

    Substitution: Carvotroline can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of carvotroline .

Scientific Research Applications

Carvotroline has several scientific research applications, including:

Comparison with Similar Compounds

Carvotroline is unique compared to other similar compounds due to its high affinity for both the dopamine D2 receptor and the cortical 5-HT2 receptor. Similar compounds include:

    Tandospirone: A 5-HT1A receptor agonist with anxiolytic properties.

    Enciprazine: A 5-HT1A receptor agonist with anxiolytic properties.

    Gepirone: A 5-HT1A receptor agonist with anxiolytic properties.

    Buspirone: A 5-HT1A receptor agonist with anxiolytic properties.

Carvotroline’s unique profile as a dual dopamine D2 and cortical 5-HT2 receptor antagonist sets it apart from these similar compounds .

Properties

IUPAC Name

5-hydroxy-7-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-11(2)15-8-5-6(14-3)4-7(12)9(8)10(13)16-11/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVAUGFNBVXHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC(=CC(=C2C(=O)O1)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
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5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
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5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
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5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 5
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5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
Reactant of Route 6
5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

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